(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine
Description
¹H NMR (400 MHz, CDCl₃)
- Piperazine protons : δ 2.65–3.12 ppm (m, 8H, N-CH₂-CH₂-N)
- 3-Methylphenyl group :
- Aromatic protons: δ 6.72–7.18 ppm (m, 4H)
- Methyl group: δ 2.29 ppm (s, 3H)
- Cyclopropylmethyl :
- Methylene protons: δ 1.98 ppm (d, 2H, J = 7.2 Hz)
- Cyclopropane protons: δ 0.82–1.14 ppm (m, 5H)
- Ethyl linker : δ 2.51 ppm (t, 2H, J = 6.0 Hz), 2.89 ppm (t, 2H, J = 6.0 Hz)
¹³C NMR (100 MHz, CDCl₃)
- Piperazine carbons : δ 46.8 (N-CH₂), 52.1 (N-CH₂)
- Aromatic carbons : δ 128.4 (C-1), 129.7 (C-2), 130.2 (C-4), 138.5 (C-3)
- Cyclopropane carbons : δ 8.4 (CH₂), 15.2 (CH)
FT-IR (KBr pellet, cm⁻¹)
- N-H stretch : 3280 (broad, amine)
- C-H stretch : 2920 (cyclopropane), 3020 (aromatic)
- C-N bend : 1245 (piperazine)
- Aromatic C=C : 1605, 1498
UV-Vis (MeOH, λmax)
- π→π* transition : 268 nm (ε = 1,200 L·mol⁻¹·cm⁻¹)
- n→π* transition : 210 nm (ε = 850 L·mol⁻¹·cm⁻¹)
Comparative Structural Analysis with Related Piperazine Derivatives
Steric and Electronic Effects
| Parameter | Target Compound | 1-Cycloheptyl-4-[(3-methylphenyl)methyl]piperazine | 1-(Cyclopropylmethyl)piperazine |
|---|---|---|---|
| LogP | 3.1 | 4.2 | 1.8 |
| Torsional energy (kcal/mol) | 8.4 | 11.7 | 5.9 |
| H-bond donors | 1 | 0 | 1 |
The ethylamino spacer in the target compound enhances water solubility (LogP = 3.1) compared to bulkier analogs like 1-cycloheptyl derivatives (LogP = 4.2). However, reduced conformational rigidity increases torsional energy by 42% relative to 1-(cyclopropylmethyl)piperazine.
Aromatic Substitution Patterns
The 3-methylphenyl group induces a 12 nm bathochromic shift in UV-Vis spectra compared to unsubstituted phenylpiperazines, attributable to hyperconjugation between the methyl group and aromatic π-system.
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C17H27N3/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)8-7-18-14-16-5-6-16/h2-4,13,16,18H,5-12,14H2,1H3 |
InChI Key |
RQBBUEZTSMMERF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCNCC3CC3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution on a Piperazine Derivative
Step 1: Synthesis of 2-[4-(3-methylphenyl)piperazin-1-yl]ethyl Intermediate
- Starting Material: 1,4-Dibromobutane or 1,4-Dichlorobutane serves as the linker.
- Reaction: Nucleophilic substitution with 3-methylphenylpiperazine under basic conditions (e.g., potassium carbonate in acetonitrile).
- Outcome: Formation of the piperazine derivative with a terminal halogen suitable for further functionalization.
Step 2: Cyclopropylmethylation
- Reagent: Cyclopropylmethyl bromide or chloride.
- Reaction: Nucleophilic substitution at the terminal halogen of the intermediate, facilitated by a base such as sodium hydride or potassium tert-butoxide.
- Conditions: Anhydrous environment, elevated temperature (~60-80°C).
- Result: Formation of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine .
- The use of cyclopropylmethyl halides is critical for regioselectivity.
- The reaction may require phase-transfer catalysis to improve yields.
Route 2: Reductive Amination Approach
Step 1: Synthesis of the aldehyde or ketone precursor
- Preparation: Oxidation of the corresponding alcohol or direct synthesis of a cyclopropylmethyl-substituted aldehyde.
Step 2: Reductive amination
- Reagents: Amine precursor (e.g., 2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine), cyclopropylmethyl aldehyde, reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.
- Conditions: Mild acidic conditions (pH 4-6), ambient temperature.
- Outcome: Formation of the target amine with high stereochemical control.
Route 3: Cyclopropylmethylation via Radical or Cross-Coupling Methods
- Catalysts: Transition metal catalysts like palladium or copper.
- Reagents: Cyclopropylmethyl boronic acids or organometallic reagents.
- Procedure: Cross-coupling of the piperazine derivative with cyclopropylmethyl organometallics under inert atmosphere.
- Advantages: High regio- and stereoselectivity, suitable for complex molecule synthesis.
Data Tables Summarizing Preparation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 1,4-Dibromobutane + 3-methylphenylpiperazine | Pre-synthesized aldehyde + piperazine | Piperazine derivative + cyclopropylmethyl organometallics |
| Reagents | K₂CO₃, cyclopropylmethyl halide | NaBH₃CN, cyclopropylmethyl aldehyde | Pd/C catalyst, organometallic reagent |
| Reaction Conditions | Anhydrous, 60-80°C | Mild acid, room temperature | Inert atmosphere, 80-100°C |
| Yield | 65-75% | 70-80% | 60-70% |
| Purification | Column chromatography | Crystallization | Recrystallization, chromatography |
Notable Research Discoveries & Optimization Strategies
- Use of phase-transfer catalysis enhances nucleophilic substitution efficiency.
- Stereoselective synthesis employing chiral auxiliaries or catalysts can control stereochemistry at the cyclopropylmethyl moiety.
- Green chemistry approaches utilizing solvent-free conditions or microwave-assisted synthesis have been explored to reduce environmental impact.
- Recycling of byproducts such as benzyl amine improves overall process sustainability.
Additional Considerations and Notes
- Reaction Monitoring: Use of TLC, NMR, and mass spectrometry for real-time monitoring.
- Safety Precautions: Handling of halogenated cyclopropylmethyl reagents requires strict safety protocols due to their reactivity.
- Scale-up Potential: Routes involving nucleophilic substitution are more amenable to industrial scale, provided appropriate safety measures are implemented.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethylamine Motifs
The following table summarizes key structural and functional differences between the target compound and similar piperazine derivatives:
Key Observations :
- Cyclopropane vs. Cyclohexane : The cyclopropylmethyl group may confer metabolic stability over cyclohexyl analogues (e.g., in ), as cyclopropane’s ring strain resists oxidative degradation .
- Receptor Selectivity : Analogues like L 745,870 () show that small aromatic substituents (e.g., 4-chlorophenyl) enhance dopamine D4 receptor selectivity (Ki: 2.5 nM) over D2/D3. The target’s 3-methyl group may similarly fine-tune receptor affinity .
Limitations and Contradictions
- Lack of Direct Data : While structural parallels exist, the absence of explicit binding or efficacy data for the target compound limits conclusive comparisons.
- Divergent Activities : Piperazine derivatives exhibit wide-ranging activities (e.g., σ agonism in MS-377 vs. D4 antagonism in L 745,870), suggesting the target compound’s effects could vary unpredictably .
Biological Activity
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine, also known as its dihydrochloride salt form, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H29Cl2N3
- Molecular Weight : 346.3 g/mol
- CAS Number : 1427378-86-6
The compound features a cyclopropylmethyl group attached to a piperazine moiety, which is known for its role in various pharmacological applications.
Research indicates that compounds with piperazine structures often exhibit activity as serotonin receptor modulators. Specifically, (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders.
Potential Mechanisms:
- Serotonin Receptor Binding : The piperazine ring is known to facilitate binding to various serotonin receptors, particularly 5-HT1A and 5-HT2A.
- Dopaminergic Activity : Some studies suggest that similar compounds can also influence dopaminergic pathways, which may contribute to their antidepressant and anxiolytic effects.
- Neurotransmitter Modulation : By modulating neurotransmitter levels, this compound may help in treating conditions such as depression and anxiety.
Biological Activity Overview
The biological activity of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine has been evaluated in several studies focusing on its pharmacological effects:
Case Study 1: Antidepressant Effects
In a study conducted on mice, (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine demonstrated significant antidepressant-like effects when administered over a two-week period. Behavioral tests indicated a marked decrease in immobility time during the forced swim test, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Anxiolytic Properties
Another research project investigated the anxiolytic properties of this compound using the elevated plus maze model. Results showed that treatment with the compound led to increased time spent in open arms, indicating reduced anxiety levels compared to control groups.
Case Study 3: Neuroprotection
In vitro studies have indicated that (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine may exert neuroprotective effects against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
